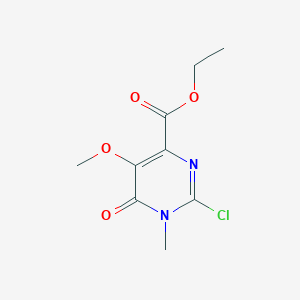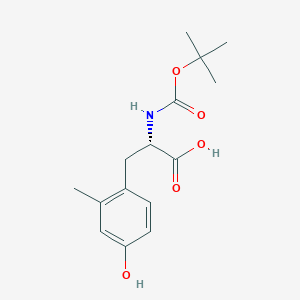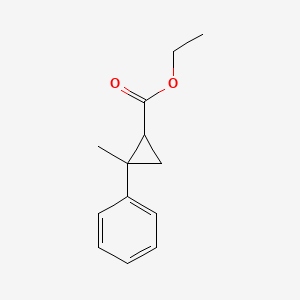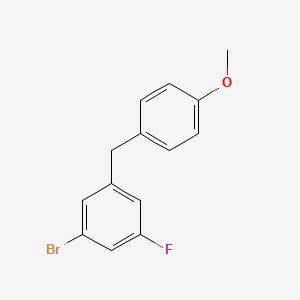![molecular formula C13H17Cl2NO2 B14020299 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde CAS No. 92019-72-2](/img/structure/B14020299.png)
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bis(2-chloroethyl)amino group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.
Introduction of Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting 3-ethoxybenzaldehyde with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzoic acid.
Reduction: 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the mechanism of action of nitrogen mustard compounds and their effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the guanine bases in DNA. This leads to the formation of cross-links between DNA strands, preventing DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy.
類似化合物との比較
Similar Compounds
Chlorambucil: 4-[Bis(2-chloroethyl)amino]benzenebutyric acid.
Melphalan: 4-[Bis(2-chloroethyl)amino]phenylalanine.
Cyclophosphamide: 2-[Bis(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.
Uniqueness
4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde is unique due to the presence of the ethoxy group on the benzene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
特性
CAS番号 |
92019-72-2 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C13H17Cl2NO2/c1-2-18-13-9-11(10-17)3-4-12(13)16(7-5-14)8-6-15/h3-4,9-10H,2,5-8H2,1H3 |
InChIキー |
CUZYVOMMOXIGLF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


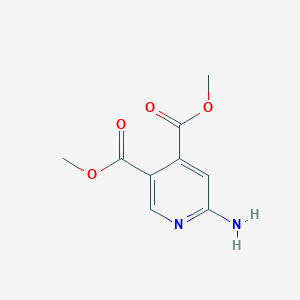


![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)
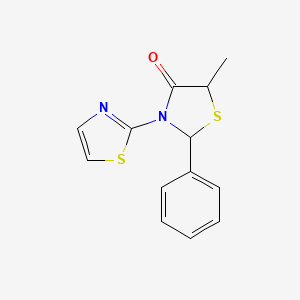

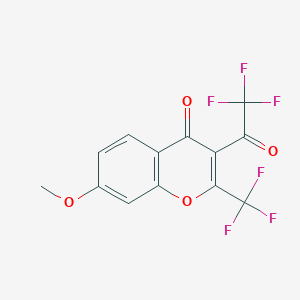

![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
